

A Comprehensive Technical Guide to Ethyl thieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl thieno[2,3-b]pyridine-2-carboxylate*

Cat. No.: *B1314407*

[Get Quote](#)

CAS Number: 59944-78-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ethyl thieno[2,3-b]pyridine-2-carboxylate**, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, synthesis, spectroscopic data, and its significant role as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

Ethyl thieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. While comprehensive experimental data for this specific ester is limited in publicly available literature, the following table summarizes its known properties.

Property	Value	Source
CAS Number	59944-78-4	N/A
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[1]
Molecular Weight	207.25 g/mol	[1]
Appearance	Pale brown solid	[1]
Melting Point	61.00°C - 63.00°C	N/A
Purity	≥95%	N/A

Safety Information: This compound may be harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed.[\[2\]](#)

Spectroscopic Data

The structural identity of **Ethyl thieno[2,3-b]pyridine-2-carboxylate** has been confirmed by various spectroscopic methods.

Spectroscopic Data

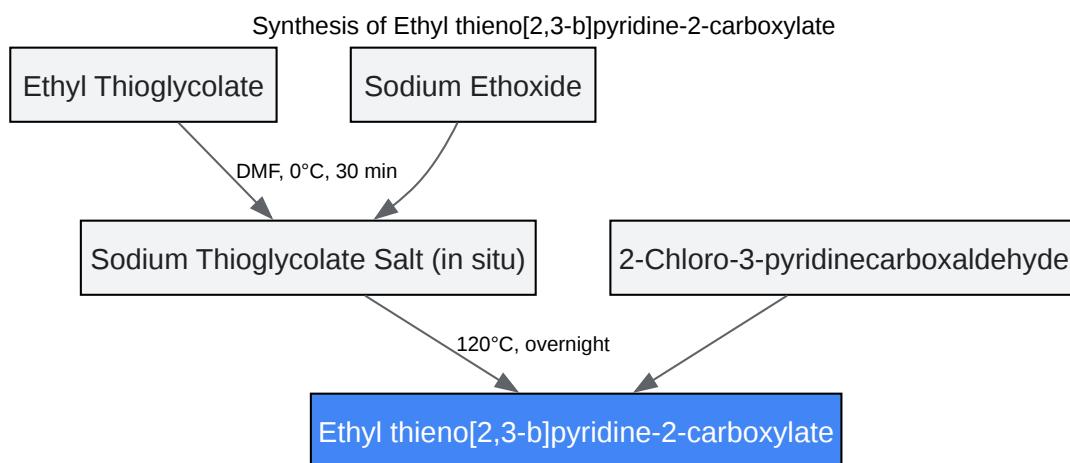
¹H NMR (CDCl₃, 400 MHz) δ 8.68 (dd, J=1.6, 4.4 Hz, 1H), 8.16 (dd, J=1.6, 8.0 Hz, 1H), 8.00 (s, 1H), 7.36 (m, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H)[\[1\]](#)

Mass Spectrometry (ESI) m/z [M+H]⁺ 208.0[\[1\]](#)

FT-IR and ¹³C NMR

Data for the specific title compound is not readily available in the searched literature. However, extensive spectroscopic data is available for closely related derivatives.

Synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate


A common and effective method for the synthesis of **Ethyl thieno[2,3-b]pyridine-2-carboxylate** involves the reaction of 2-Chloro-3-pyridinecarboxaldehyde with Ethyl Thioglycolate.^[1]

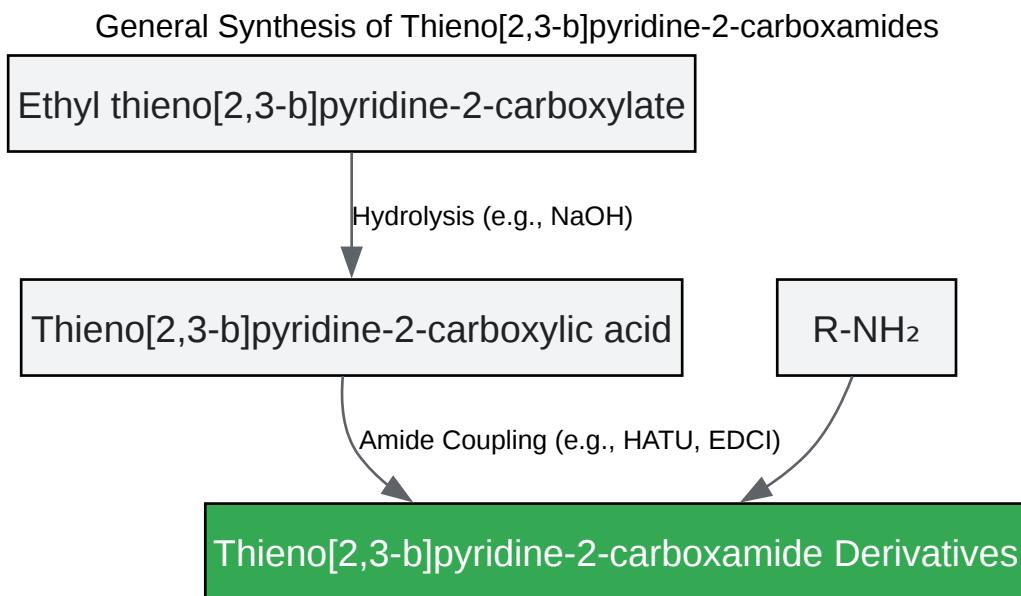
Experimental Protocol:

Step 1: Formation of the Thiolate To a solution of ethyl thioglycolate (1.0 eq) in N,N-dimethylformamide (DMF), sodium ethoxide (2.0 eq) is added portion-wise at 0°C. The resulting mixture is stirred for 30 minutes at this temperature to form the sodium thioglycolate salt in situ.

Step 2: Cyclization 2-Chloro-3-pyridinecarboxaldehyde (0.8 eq) is then added portion-wise to the reaction mixture. The temperature is raised to 120°C, and the mixture is stirred overnight.

Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then washed with petroleum ether to yield **Ethyl thieno[2,3-b]pyridine-2-carboxylate** as a pale brown solid (59% yield).^[1]

[Click to download full resolution via product page](#)


Synthetic pathway for **Ethyl thieno[2,3-b]pyridine-2-carboxylate**.

Applications in Drug Development and Medicinal Chemistry

The thieno[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. **Ethyl thieno[2,3-b]pyridine-2-carboxylate** serves as a versatile starting material for the synthesis of numerous biologically active derivatives.

Synthesis of Thieno[2,3-b]pyridine-2-carboxamides

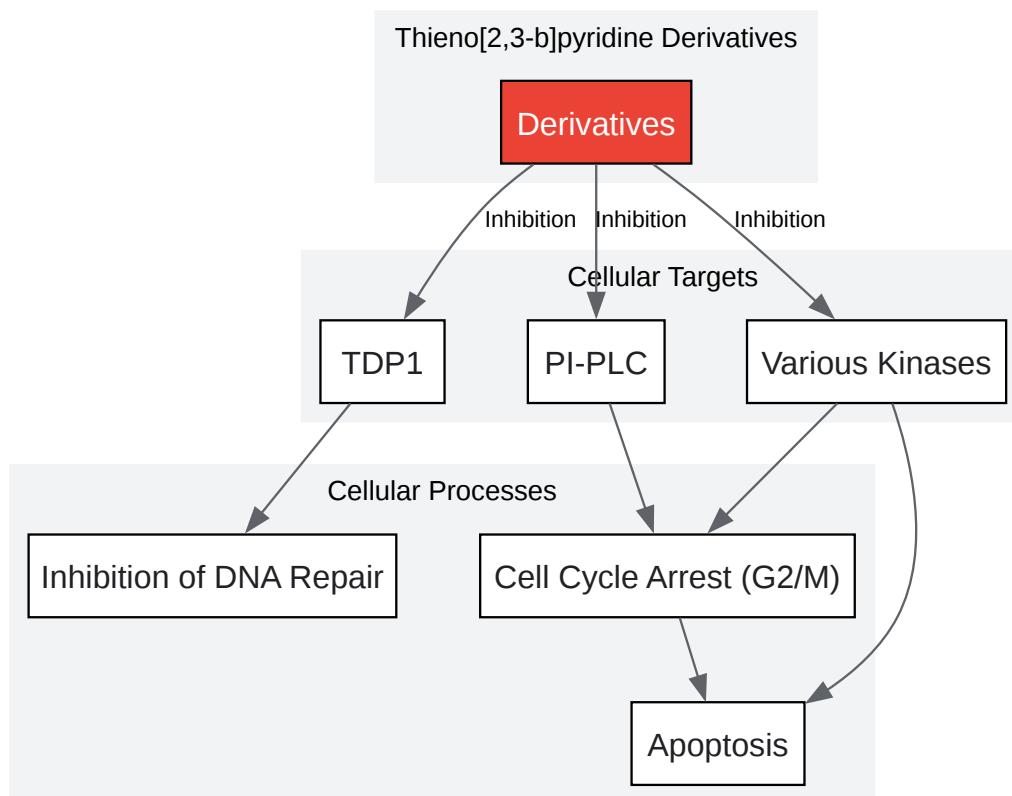
A primary application of **Ethyl thieno[2,3-b]pyridine-2-carboxylate** is its conversion to various amides. This is typically achieved through a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

[Click to download full resolution via product page](#)

Conversion to bioactive carboxamides.

Biological Activities of Thieno[2,3-b]pyridine Derivatives

Derivatives of the thieno[2,3-b]pyridine core have demonstrated a broad spectrum of pharmacological activities, including:


- **Antitubercular Activity:** 3-Aminothieno[2,3-b]pyridine-2-carboxamides have been explored as potential drug candidates against *Mycobacterium tuberculosis*. Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the thieno[2,3-b]pyridine ring significantly influence their antimycobacterial potency.[3]
- **Anticancer Activity:** Numerous thieno[2,3-b]pyridine derivatives have exhibited potent anti-proliferative effects against various cancer cell lines.[4] These compounds have been shown to induce cell cycle arrest and apoptosis.
- **Enzyme Inhibition:** The thieno[2,3-b]pyridine scaffold has been identified as a core structure for the development of inhibitors for several enzymes, including:
 - Phosphoinositide-specific phospholipase C (PI-PLC)[4]
 - Tyrosyl-DNA phosphodiesterase 1 (TDP1)[5]
 - Various kinases[4]

Signaling Pathways Modulated by Thieno[2,3-b]pyridine Derivatives

While specific signaling pathway modulation by **Ethyl thieno[2,3-b]pyridine-2-carboxylate** has not been reported, its derivatives have been shown to interfere with key cellular signaling cascades implicated in cancer and other diseases.

It is important to note that the following diagram represents the known interactions of various derivatives of the thieno[2,3-b]pyridine core, and not the title compound itself.

Signaling Pathways Modulated by Thieno[2,3-b]pyridine Derivatives

[Click to download full resolution via product page](#)

Known targets of thieno[2,3-b]pyridine derivatives.

Conclusion

Ethyl thieno[2,3-b]pyridine-2-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its functional groups to further modification make it an ideal starting point for the generation of diverse chemical libraries. The broad range of biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscores the importance of the

thieno[2,3-b]pyridine scaffold in modern drug discovery and development. Further exploration of this compound and its analogues holds significant promise for the identification of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ethyl thieno[2,3-b]pyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314407#ethyl-thieno-2-3-b-pyridine-2-carboxylate-cas-number-59944-78-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com